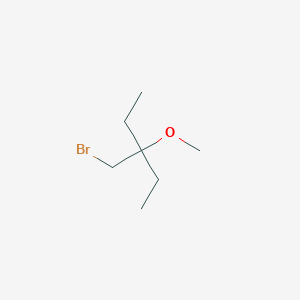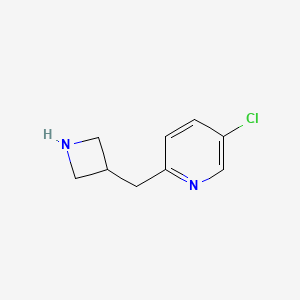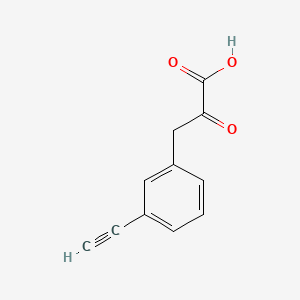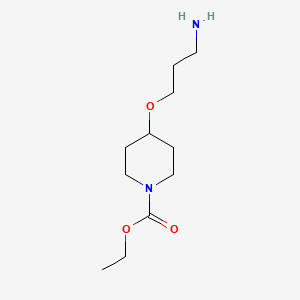
3-(Bromomethyl)-3-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methoxypentane is an organic compound that belongs to the class of brominated alkanes It is characterized by the presence of a bromomethyl group and a methoxy group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methoxypentane typically involves the bromination of 3-methoxypentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methoxypentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as 3-methoxypent-2-ene.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Scientific Research Applications
3-(Bromomethyl)-3-methoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated alkanes on biological systems.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methoxypentane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The methoxy group can also participate in oxidation reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-methoxyhexane: Similar structure with an additional carbon in the backbone.
3-(Bromomethyl)-3-methoxybutane: Similar structure with one less carbon in the backbone.
3-(Chloromethyl)-3-methoxypentane: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
3-(Bromomethyl)-3-methoxypentane is unique due to the presence of both a bromomethyl and a methoxy group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methoxypentane |
InChI |
InChI=1S/C7H15BrO/c1-4-7(5-2,6-8)9-3/h4-6H2,1-3H3 |
InChI Key |
HETUHYCGKRLALW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)

![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)






![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)

